N-(4-(naphthalen-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Overview
Description
N-(4-(naphthalen-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a benzo[d][1,3]dioxole structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(naphthalen-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The naphthalene moiety is introduced via a Friedel-Crafts acylation reaction, and the benzo[d][1,3]dioxole structure is incorporated through a condensation reaction with appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent choice and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(naphthalen-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
N-(4-(naphthalen-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It exhibits potential antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents
Mechanism of Action
The mechanism of action of N-(4-(naphthalen-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. For example, it may bind to bacterial enzymes, inhibiting their function and leading to bacterial cell death. In cancer cells, it may interfere with cell division or induce apoptosis through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and benzo[d][1,3]dioxole-containing molecules. Examples are:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
What sets N-(4-(naphthalen-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. Its potential for diverse applications in various fields of research further highlights its uniqueness .
Properties
IUPAC Name |
N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3S/c24-20(16-7-8-18-19(10-16)26-12-25-18)23-21-22-17(11-27-21)15-6-5-13-3-1-2-4-14(13)9-15/h1-11H,12H2,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVQFXPLGSUHST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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